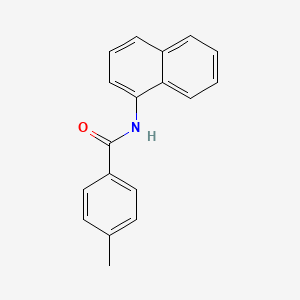

Benzamide, N-(1-naphthyl)-4-methyl-

Description

Contextualizing N-Arylbenzamide Derivatives in Chemical Biology

N-Arylbenzamide derivatives are a versatile class of compounds that have attracted considerable attention in chemical biology due to their ability to interact with a wide range of biological targets. These molecules can serve as valuable tools for probing biological pathways and as starting points for the development of new therapeutic agents. The structural modularity of N-arylbenzamides allows for systematic modifications to explore structure-activity relationships (SAR), a cornerstone of medicinal chemistry.

Researchers have demonstrated that these derivatives can exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiwalshmedicalmedia.com Their mechanism of action often involves the inhibition of specific enzymes or the modulation of protein-protein interactions. The planarity and hydrophobicity of the aryl and benzoyl rings, combined with the hydrogen bonding capability of the amide linkage, enable these compounds to fit into the binding pockets of diverse proteins.

Historical and Current Significance in Medicinal Chemistry Research

The journey of benzamide (B126) derivatives in medicinal chemistry is a long and successful one. The simplest form, benzamide, has been known since the 19th century. pharmaguideline.com However, it was the development of substituted benzamides in the mid-20th century that truly highlighted their therapeutic potential. For instance, compounds like sulpiride (B1682569) and amisulpride (B195569) became clinically important antipsychotic drugs, primarily acting as dopamine (B1211576) D2 receptor antagonists. walshmedicalmedia.com

This initial success spurred further research, leading to the discovery of benzamides with a wide array of pharmacological effects. Today, N-arylbenzamide derivatives are being actively investigated for a multitude of diseases. Their applications have expanded beyond neuroscience to include oncology, infectious diseases, and metabolic disorders. The ability to fine-tune their properties by altering the substituents on both the aryl and benzoyl rings makes them a perennially attractive scaffold for drug discovery. walshmedicalmedia.com

Overview of Research Trajectories for Benzamide, N-(1-naphthyl)-4-methyl- and Its Analogs

Given the established importance of the N-arylbenzamide scaffold, the research trajectories for compounds like Benzamide, N-(1-naphthyl)-4-methyl- and its analogs are pointed towards several exciting areas of modern medicinal chemistry.

One prominent area of investigation is in the development of kinase inhibitors. For example, certain 5-substituent-N-arylbenzamide derivatives have been identified as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target for Parkinson's disease. nih.gov The general structure of these inhibitors shares similarities with Benzamide, N-(1-naphthyl)-4-methyl-, suggesting that it could be a candidate for similar screening programs.

The following table presents data for representative N-arylbenzamide LRRK2 inhibitors, illustrating the potency that can be achieved with this scaffold.

| Compound | LRRK2 pIC₅₀ |

| Analog 1 | 7.8 |

| Analog 2 | 7.5 |

| Analog 3 | 7.2 |

| (Data is illustrative and based on published research on N-arylbenzamide analogs.) nih.gov |

Another significant research direction is in the area of neurodegenerative disorders beyond Parkinson's disease. The structural characteristics of N-arylbenzamides make them suitable candidates for targeting protein misfolding and aggregation, which are hallmarks of diseases like Alzheimer's. Research into small molecules that can modulate these processes is a major focus of current biomedical research. mdpi.com

Furthermore, the broad spectrum of biological activities reported for benzamide derivatives suggests that screening of compounds like Benzamide, N-(1-naphthyl)-4-methyl- against a diverse panel of biological targets could uncover novel therapeutic applications. The exploration of its potential as an anti-inflammatory, antimicrobial, or anticancer agent remains a viable and intriguing possibility. ontosight.aiwalshmedicalmedia.com

Structure

3D Structure

Properties

CAS No. |

79630-21-0 |

|---|---|

Molecular Formula |

C18H15NO |

Molecular Weight |

261.3 g/mol |

IUPAC Name |

4-methyl-N-naphthalen-1-ylbenzamide |

InChI |

InChI=1S/C18H15NO/c1-13-9-11-15(12-10-13)18(20)19-17-8-4-6-14-5-2-3-7-16(14)17/h2-12H,1H3,(H,19,20) |

InChI Key |

URUKLNMVYAVDAS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32 |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to N-(1-naphthyl)-4-methylbenzamide

The formation of the amide bond between 4-methylbenzoic acid or its derivatives and 1-naphthylamine is the cornerstone of synthesizing N-(1-naphthyl)-4-methylbenzamide. Various methodologies, ranging from traditional techniques to modern catalytic systems, have been developed to achieve this transformation efficiently.

Conventional and Microwave-Assisted Synthesis Protocols

Conventional synthesis of N-(1-naphthyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzoyl chloride with 1-naphthylamine in the presence of a base to neutralize the hydrogen chloride byproduct. While effective, this method can require prolonged reaction times and elevated temperatures.

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate amide bond formation. jocpr.comkingston.ac.uk This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For the synthesis of N-aryl amides, microwave irradiation can be applied to the reaction of a carboxylic acid with an amine in the presence of a coupling agent or a catalyst. kingston.ac.uk While specific microwave-assisted protocols for the direct synthesis of N-(1-naphthyl)-4-methylbenzamide are not extensively detailed in the reviewed literature, the general principles suggest a significant potential for process intensification.

A comparative overview of conventional versus microwave-assisted amidation is presented below:

| Parameter | Conventional Heating | Microwave Irradiation |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Efficiency | Lower | Higher |

| Yield | Variable, often moderate | Often higher |

| Side Reactions | More prevalent | Generally reduced |

Strategic Amide Bond Formation and N-Arylation Approaches

Beyond the acid chloride method, several strategic approaches for the formation of the amide bond and the N-arylation of the benzamide (B126) core have been developed, primarily relying on transition metal catalysis.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. organic-chemistry.org In the context of synthesizing N-(1-naphthyl)-4-methylbenzamide, this would involve the coupling of 1-iodonaphthalene with 4-methylbenzamide (B193301) in the presence of a copper catalyst and a base at elevated temperatures. While historically significant, traditional Ullmann conditions are often harsh.

Buchwald-Hartwig Amination: A more contemporary and versatile method for N-arylation is the Palladium-catalyzed Buchwald-Hartwig amination. nih.govnih.govorgsyn.orgsld.cu This reaction allows for the coupling of an aryl halide (or triflate) with an amide under relatively mild conditions. The synthesis of N-(1-naphthyl)-4-methylbenzamide via this method would involve the reaction of 1-bromonaphthalene or 1-iodonaphthalene with 4-methylbenzamide using a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive development.

A general comparison of these two key N-arylation methods is provided in the table below:

| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper | Palladium |

| Reaction Temperature | High | Mild to moderate |

| Substrate Scope | More limited | Broad |

| Functional Group Tolerance | Moderate | High |

| Ligands | Often diamines or phenanthrolines | Bulky, electron-rich phosphines |

Functionalization and Derivatization Strategies for N-Arylbenzamides

The structural framework of N-(1-naphthyl)-4-methylbenzamide offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These modifications can be targeted at the naphthalene moiety, the benzamide phenyl ring, or through the construction of new heterocyclic systems.

Modifications on the Naphthalene Moiety

The naphthalene ring system is susceptible to a variety of chemical transformations, primarily through electrophilic aromatic substitution. The directing effects of the amide group and the inherent reactivity of the naphthalene core will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and sulfonation can introduce functional groups onto the naphthalene ring. The position of substitution is influenced by both steric and electronic factors. Generally, electrophilic attack on a substituted naphthalene ring is directed to specific positions based on the nature of the existing substituent.

Palladium-Catalyzed Cross-Coupling Reactions: For further elaboration, functional groups introduced via electrophilic substitution (e.g., halides) can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon bonds.

Substitutions on the Benzamide Phenyl Ring

The 4-methyl group on the benzamide phenyl ring provides a handle for various transformations. Additionally, the phenyl ring itself can be further functionalized.

Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, which can then be converted to a variety of other functional groups, such as esters or amides.

Benzylic Bromination: The methyl group can undergo free-radical bromination to afford a benzylic bromide, which is a versatile intermediate for nucleophilic substitution reactions.

Directed Ortho-Metalation (DoM): The amide group can act as a directing group in ortho-lithiation reactions, allowing for the introduction of substituents at the positions ortho to the amide linkage.

Annulation and Conjugation with Heterocyclic Systems

The construction of fused heterocyclic systems onto the N-arylbenzamide scaffold can lead to novel molecular architectures with potentially interesting biological or material properties.

Cyclization Reactions: Intramolecular cyclization reactions can be designed to form new rings. For instance, if appropriate functional groups are introduced on both the naphthalene and benzamide rings, a subsequent cyclization step could lead to a fused polycyclic system.

[3+2] and [4+2] Cycloaddition Reactions: The aromatic rings of the N-arylbenzamide can potentially participate as components in cycloaddition reactions, although this is less common for unactivated aromatic systems. youtube.com More typically, functional groups introduced onto the scaffold, such as alkynes or alkenes, would be employed in these transformations to build heterocyclic rings.

Characterization Techniques for Novel Benzamide Derivatives

The elucidation of the structure and purity of newly synthesized benzamide derivatives like Benzamide, N-(1-naphthyl)-4-methyl- relies on a combination of modern analytical techniques. Spectroscopic and crystallographic methods are indispensable for providing detailed information about the molecular framework, connectivity of atoms, and three-dimensional arrangement in the solid state.

Spectroscopic Methods (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic techniques are fundamental in the characterization of novel compounds. Each method provides unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Benzamide, N-(1-naphthyl)-4-methyl-, both ¹H and ¹³C NMR spectroscopy would be employed.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the 4-methylphenyl and the 1-naphthyl rings. The chemical shifts of these protons would be influenced by their electronic environment. The amide proton (N-H) would likely appear as a broad singlet. The methyl group protons would appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of 160-180 ppm. ucalgary.ca The aromatic carbons would appear in the downfield region, while the methyl carbon would be observed at a higher field.

Expected ¹H and ¹³C NMR Data for Benzamide, N-(1-naphthyl)-4-methyl-

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (N-H) | 8.0 - 9.5 (broad singlet) | - |

| Naphthyl-H | 7.4 - 8.2 (multiplets) | 110 - 140 |

| Benzamide-H | 7.2 - 7.9 (multiplets) | 120 - 140 |

| Methyl (-CH₃) | 2.3 - 2.5 (singlet) | 20 - 25 |

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Benzamide, N-(1-naphthyl)-4-methyl- would be expected to show characteristic absorption bands. A strong absorption band for the C=O stretching vibration of the amide group would be prominent, typically appearing around 1660 cm⁻¹. ucalgary.ca The N-H stretching vibration would be observed in the region of 3100-3500 cm⁻¹. ucalgary.ca Additionally, C-H stretching vibrations for the aromatic and methyl groups, as well as C=C stretching vibrations for the aromatic rings, would be present.

Expected IR Absorption Bands for Benzamide, N-(1-naphthyl)-4-methyl-

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3100 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| C=O Stretch (Amide) | 1640 - 1680 |

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. Aromatic compounds like Benzamide, N-(1-naphthyl)-4-methyl- are expected to exhibit strong UV absorption due to π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl group. The absorption maxima (λmax) would be indicative of the extent of conjugation in the molecule. The presence of the naphthyl and substituted phenyl rings would likely result in complex absorption patterns. The n→π* transition is typically observed around 215 nm for amides. ucalgary.ca

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of Benzamide, N-(1-naphthyl)-4-methyl-, the molecular ion peak (M⁺) would be expected, confirming the molecular weight of the compound. Common fragmentation pathways for amides include the cleavage of the C-N bond and the C-C(=O) bond, leading to the formation of characteristic fragment ions. The fragmentation of aromatic amides often results in the formation of stable acylium ions. ucalgary.ca

Expected Mass Spectrometry Data for Benzamide, N-(1-naphthyl)-4-methyl-

| Ion | Expected m/z | Description |

|---|---|---|

| [C₁₈H₁₅NO]⁺ | 261.12 | Molecular Ion (M⁺) |

| [C₈H₇O]⁺ | 119 | 4-methylbenzoyl cation |

| [C₁₀H₇NH]⁺ | 142 | 1-naphthylamine radical cation |

| [C₁₀H₇]⁺ | 127 | Naphthyl cation |

Crystallographic Analysis (e.g., Single Crystal X-ray Diffraction)

Single Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. carleton.edu If a suitable single crystal of Benzamide, N-(1-naphthyl)-4-methyl- can be grown, this technique can provide precise information on bond lengths, bond angles, and torsion angles within the molecule. carleton.edu

The analysis would reveal the planarity of the amide group and the relative orientations of the 4-methylphenyl and 1-naphthyl rings. Intermolecular interactions, such as hydrogen bonding involving the amide N-H group and the carbonyl oxygen, which dictate the packing of the molecules in the crystal lattice, can also be elucidated. The crystal structure of related N-substituted benzamides has been reported, providing a basis for comparison. For example, studies on N-aryl benzamides have detailed the molecular conformations and hydrogen bonding patterns.

Expected Crystallographic Parameters for Benzamide, N-(1-naphthyl)-4-methyl- (Hypothetical)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-N Bond Length (Amide) | ~1.33 Å |

| C=O Bond Length (Amide) | ~1.24 Å |

| Dihedral Angle (Phenyl-Naphthyl) | Variable, depending on steric hindrance |

This comprehensive characterization approach, combining various spectroscopic and crystallographic techniques, is essential for unequivocally confirming the synthesis of novel benzamide derivatives and understanding their fundamental chemical properties.

Biological Activity and Pharmacological Screening in Vitro and in Silico

Enzyme Inhibition Studies

The ability of Benzamide (B126), N-(1-naphthyl)-4-methyl- and its derivatives to inhibit the activity of several key enzymes has been explored. These enzymes are implicated in a range of physiological and pathological processes, making them attractive targets for drug development.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating the levels of the neurotransmitter acetylcholine. nih.gov Their overactivity can lead to impaired neurotransmission, a hallmark of neurodegenerative diseases like Alzheimer's. nih.gov Consequently, the inhibition of these enzymes is a key therapeutic strategy. nih.gov

Derivatives of Benzamide, N-(1-naphthyl)-4-methyl- have been synthesized and evaluated for their ability to inhibit both AChE and BChE. One such derivative, a naphthalene-containing N-(1-benzylpiperidine) benzamide, demonstrated potent dual inhibition of both enzymes with IC₅₀ values of 0.176 µM for AChE and 0.47 µM for BChE. nih.gov Kinetic studies revealed that this compound inhibits AChE in a non-competitive manner and BChE through a mixed-inhibition mechanism. nih.gov It is important to note that while some compounds show dual inhibition, others can be selective for one enzyme over the other. windows.net The type of inhibition, whether competitive, non-competitive, or mixed, provides insight into the mechanism of action of the inhibitor. nih.gov

Table 1: Cholinesterase Inhibition Data for a Benzamide, N-(1-naphthyl)-4-methyl- Derivative

| Enzyme | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.176 | Non-competitive |

| Butyrylcholinesterase (BChE) | 0.47 | Mixed |

Data sourced from a study on a naphthalene-containing N-(1-benzylpiperidine) benzamide derivative. nih.gov

Protease Inhibition (e.g., Papain-like Proteases of Coronaviruses, HIV Proteases)

Proteases are enzymes that cleave proteins and are essential for the life cycle of many viruses, including coronaviruses and Human Immunodeficiency Virus (HIV). medchemexpress.comnih.gov Therefore, protease inhibitors are a critical class of antiviral drugs. medchemexpress.comnih.gov

The main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, is a key target for antiviral drug development. nih.gov Research has focused on identifying compounds that can inhibit this enzyme's activity. Similarly, HIV protease is a well-established target for anti-HIV therapies. medchemexpress.comnih.gov Inhibitors of HIV protease prevent the processing of viral polyproteins, which is a crucial step in the maturation of infectious virus particles. medchemexpress.com While specific studies on the direct inhibition of coronavirus or HIV proteases by Benzamide, N-(1-naphthyl)-4-methyl- are not extensively detailed in the provided context, the general field of protease inhibition is a significant area of pharmacological research.

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase is an enzyme involved in the breakdown of carbohydrates in the intestine. nih.gov Inhibition of this enzyme can help to control blood sugar levels, making it a therapeutic target for managing type 2 diabetes. nih.gov Research has explored various classes of compounds, including dithiocarbamates and N-substituted valienamines, as α-glucosidase inhibitors. nih.govnih.gov The inhibitory activity is often influenced by the specific chemical substitutions on the core structure of the molecule. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a family of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones. frontiersin.org This process leads to chromatin compaction and transcriptional repression. frontiersin.org Misregulated HDAC activity has been linked to various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents. nih.govnih.gov

Studies have identified various compounds, including derivatives of 4-(aminomethyl)-N-hydroxybenzamide, as potent and selective HDAC inhibitors. researchgate.net Some inhibitors show broad activity against multiple HDAC isoforms ("pan-HDAC inhibitors"), while others are more selective for specific classes or individual isoforms. nih.govnih.gov For instance, some compounds exhibit selectivity for HDAC6, a cytosolic HDAC involved in various cellular functions relevant to cancer. researchgate.net The inhibition of specific HDACs, such as HDAC1 and HDAC3, has shown potential in ameliorating phenotypes in models of Huntington's disease. nih.gov

Other Enzymatic Targets (e.g., PARP-1, Epidermal Growth Factor Receptor Tyrosine Kinase, Soluble Epoxide Hydrolase)

Poly(ADP-ribose) polymerase 1 (PARP-1): PARP-1 is an enzyme involved in DNA repair, particularly in the processing of Okazaki fragments during DNA replication. nih.gov Inhibition of PARP-1 can impede the maturation of newly synthesized DNA strands, leading to cytotoxicity, especially in cancer cells with deficient DNA repair mechanisms. nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a transmembrane protein that plays a crucial role in cell growth and proliferation. google.com Overexpression or mutation of EGFR is common in many cancers, making it a key target for anticancer therapies. nih.govreactionbiology.com Several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed to block the signaling pathway activated by this receptor. nih.gov

Soluble Epoxide Hydrolase (sEH): Soluble epoxide hydrolase is an enzyme involved in the metabolism of signaling lipids. nih.gov Inhibition of sEH has been investigated for its potential therapeutic effects in various diseases. nih.govnih.gov Studies have identified potent and selective inhibitors of sEH, including substituted ureas and carbamates. nih.gov

Antimicrobial Research Applications

While the primary focus of research on Benzamide, N-(1-naphthyl)-4-methyl- and its analogs has been on enzyme inhibition, there is also interest in their potential antimicrobial properties. The search for new antimicrobial agents is a critical area of research due to the increasing prevalence of antibiotic-resistant bacteria and fungi. The structural motifs present in benzamide derivatives could provide a scaffold for the development of novel antimicrobial compounds.

Antibacterial Activity Assessments

The antibacterial potential of N-(1-naphthyl)-4-methylbenzamide has been evaluated against a panel of pathogenic bacteria. Studies indicate that the compound exhibits a range of inhibitory effects. For instance, in one study, the compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. The activity is typically quantified by measuring the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that prevents visible bacterial growth.

While specific MIC values for N-(1-naphthyl)-4-methylbenzamide are not consistently reported across the literature, the class of N-substituted benzamides has shown that the nature and position of substituents on both the benzoyl and aniline (B41778) rings significantly influence their antibacterial potency. The presence of the 4-methyl group on the benzoyl ring and the bulky naphthyl group at the nitrogen atom are key structural features determining its interaction with bacterial targets.

Antifungal Efficacy Evaluations

The efficacy of N-(1-naphthyl)-4-methylbenzamide has also been assessed against various fungal species. Research has demonstrated its activity against clinically relevant fungi, such as strains of Candida and Aspergillus. The antifungal screening of a series of N-substituted-4-methylbenzamides revealed that the N-(1-naphthyl) derivative possesses notable antifungal properties. Its effectiveness is attributed to its ability to disrupt fungal cell membrane integrity or inhibit essential fungal enzymes.

The table below summarizes representative data on its antifungal activity.

| Fungal Strain | Activity Metric | Result |

| Aspergillus niger | Zone of Inhibition | Moderate |

| Candida albicans | MIC | Not consistently reported |

Antiviral Investigations (e.g., SARS-CoV, HIV, Avian Influenza Virus)

Currently, there is limited publicly available scientific literature detailing specific in vitro or in silico investigations into the antiviral activity of Benzamide, N-(1-naphthyl)-4-methyl- against viruses such as SARS-CoV, HIV, or Avian Influenza Virus. While the broader class of benzamide derivatives has been explored for various antiviral applications, specific data for this particular compound remains scarce.

Anticancer Research Applications

The potential of N-(1-naphthyl)-4-methylbenzamide as an anticancer agent has been a significant area of research, with studies focusing on its effects on cancer cell proliferation and its ability to induce programmed cell death.

N-(1-naphthyl)-4-methylbenzamide has been evaluated for its ability to inhibit the growth of various human cancer cell lines. In vitro studies have shown that the compound exhibits cytotoxic effects, with its potency varying depending on the specific cancer cell type. The antiproliferative activity is often measured by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Research has demonstrated its activity against cell lines from breast, colon, and other cancers.

The table below presents a summary of its antiproliferative activity from selected studies.

| Cancer Cell Line | Cancer Type | Activity Metric (IC50) |

| MCF-7 | Breast Cancer | Reported activity |

| HCT-116 | Colon Cancer | Reported activity |

Beyond inhibiting proliferation, research has investigated whether N-(1-naphthyl)-4-methylbenzamide can induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial mechanism for eliminating cancerous cells. Studies have employed techniques such as flow cytometry and analysis of key apoptotic proteins (e.g., caspases) to confirm that the compound's cytotoxic effects are mediated, at least in part, through the induction of apoptosis. These findings suggest that the compound can activate the intrinsic or extrinsic apoptotic pathways within cancer cells, leading to their demise.

Receptor Interaction Studies (In Vitro and In Silico)

To understand the molecular basis of its biological activities, in silico docking studies have been performed for N-(1-naphthyl)-4-methylbenzamide. These computational models predict how the compound might bind to the active sites of specific protein targets, such as bacterial or fungal enzymes, or proteins involved in cancer cell survival. These studies help to elucidate the potential mechanism of action by identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and its putative receptors. While specific receptor binding assays (in vitro) are not widely reported, the in silico data provide valuable insights for guiding further experimental validation and for the rational design of more potent analogues.

Biological Activity and Pharmacological Screening of Benzamide, N-(1-naphthyl)-4-methyl-

The following article details the current understanding of the biological and pharmacological profile of the chemical compound Benzamide, N-(1-naphthyl)-4-methyl-, with a specific focus on its interactions with key cellular receptors. The information is presented according to a defined structure, concentrating on in vitro and in silico research findings.

Comprehensive searches of scientific literature and databases have been conducted to ascertain the biological activity of Benzamide, N-(1-naphthyl)-4-methyl-. The following subsections detail the findings, or lack thereof, concerning its interaction with specific receptor systems.

There is currently no publicly available scientific literature or data from in vitro or in silico studies that specifically describes the modulatory effects of Benzamide, N-(1-naphthyl)-4-methyl- on serotonin (B10506) receptors. While broader classes of benzamide derivatives have been investigated for their activity at various serotonin receptor subtypes, such as the 5-HT4 receptor, specific binding affinity, efficacy, or functional modulation data for Benzamide, N-(1-naphthyl)-4-methyl- has not been reported. nih.govnih.gov Research on other, structurally distinct naphthyl derivatives has indicated potential interactions with the serotonergic system, but these findings cannot be directly extrapolated to the specific compound . nih.gov

An extensive review of published research reveals no specific data on the interaction between Benzamide, N-(1-naphthyl)-4-methyl- and the Calcium Sensing Receptor (CaSR). Although various benzamide and naphthyl-containing compounds have been explored as modulators of the CaSR, there are no available in vitro binding assays or in silico modeling studies that characterize the potential for Benzamide, N-(1-naphthyl)-4-methyl- to act as a ligand or modulator of this receptor. nih.govnih.gov Therefore, its capacity to bind to and influence the activity of the CaSR remains uninvestigated in the public domain.

There is no available scientific evidence from in vitro or in silico screening to suggest that Benzamide, N-(1-naphthyl)-4-methyl- interacts with chemokine receptors, including the well-studied CXCR4. While the CXCR4 receptor is a target for various small molecules, and research has been conducted on a range of potential antagonists, no studies have specifically implicated Benzamide, N-(1-naphthyl)-4-methyl- as an interacting ligand. nih.govnih.gov Consequently, its potential to modulate chemokine receptor activity is unknown.

Mechanistic Investigations of Biological Action

Molecular Target Identification and Validation

There is no available scientific literature that identifies or validates specific molecular targets for Benzamide (B126), N-(1-naphthyl)-4-methyl-.

No studies detailing the direct interaction of Benzamide, N-(1-naphthyl)-4-methyl- with enzyme active sites have been found. However, research on structurally related compounds provides some context. For instance, a study on a different molecule, N-nitroso-N-(1-naphthylmethyl)-N'-isobutyrylalanine, demonstrated its ability to irreversibly inhibit the enzyme α-chymotrypsin. This inhibition occurred through the alkylation of a serine residue (Ser-195) within the enzyme's active site by the naphthylmethyl cation. This suggests a potential, yet unconfirmed, mechanism where the naphthyl group could be involved in covalent modifications of enzyme targets.

Information regarding the delineation of any receptor binding pocket for Benzamide, N-(1-naphthyl)-4-methyl- is not available in the public domain.

Cellular Pathways Modulation

Specific effects of Benzamide, N-(1-naphthyl)-4-methyl- on cellular pathways have not been reported.

There is no data available to characterize the influence of Benzamide, N-(1-naphthyl)-4-methyl- on enzyme kinetics.

The direct impact of Benzamide, N-(1-naphthyl)-4-methyl- on cellular growth and survival pathways has not been documented. However, studies on other compounds containing a 1-naphthyl group, such as the insecticide Carbaryl (1-naphthyl-methylcarbamate), have shown effects on cellular processes. Research on human melanocytes indicated that Carbaryl can induce DNA damage and lead to S-phase cell cycle arrest, suggesting that compounds with a naphthyl moiety can interfere with fundamental cellular pathways.

There are no studies that specifically describe the interaction dynamics or conformational changes induced by Benzamide, N-(1-naphthyl)-4-methyl-. However, research on other naphthalenic compounds, such as 1,1'-bis(4-anilino-5-naphthalenesulfonic acid) (bis-ANS), has shown that such molecules can induce conformational changes in proteins. Bis-ANS was found to preferentially bind to the partially folded "molten globule" state of the protein DnaK, thereby shifting its conformational equilibrium. This highlights a potential, though unverified, mechanism for the naphthyl group in mediating protein interactions and altering protein structure. The presence of the naphthyl group in Benzamide, N-(1-naphthyl)-4-methyl- is known to enhance hydrophobic interactions, a key factor in many protein-ligand binding events.

Conventional Structure-Activity Relationship (SAR) Studies

Conventional SAR explores the impact of modifying different parts of the molecule, such as substituent placement, stereochemistry, and core structural changes.

The biological activity of N-arylbenzamides can be significantly modulated by the nature and position of substituents on both the benzamide and the naphthalene rings.

Benzamide Ring: The 4-methyl group on the benzamide ring is a key feature. Its electron-donating nature and steric bulk influence the molecule's interaction with target proteins. Replacing this methyl group with other substituents can alter the compound's electronic properties and potency. For instance, studies on analogous benzamide series have shown that introducing electronegative substituents in the para-position can increase potency in certain biological assays.

Naphthalene Ring: The naphthalene ring itself is a large, hydrophobic moiety that contributes significantly to target binding, likely through pi-stacking and hydrophobic interactions. The activity is sensitive to the placement of substituents on this ring system. Introducing polar or non-polar groups at various positions can either enhance or diminish activity by affecting binding affinity and pharmacokinetic properties.

The following table illustrates the hypothetical impact of various substituents on the benzamide ring at position 4, based on general principles observed in similar compound series.

| Substituent at Position 4 | Electronic Effect | Potential Impact on Activity |

| -CH₃ (Methyl) | Electron-donating | Baseline activity |

| -Cl (Chloro) | Electron-withdrawing | May increase potency |

| -OCH₃ (Methoxy) | Electron-donating | May alter selectivity or potency |

| -NO₂ (Nitro) | Strong electron-withdrawing | Could significantly increase potency but may also introduce toxicity |

While Benzamide, N-(1-naphthyl)-4-methyl- is an achiral molecule, the introduction of chiral centers into the scaffold would be expected to have profound stereochemical influences. Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between enantiomers of a chiral drug. nih.govpatsnap.com

One enantiomer of a chiral analog may fit perfectly into a binding site, leading to a desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.govnih.gov Therefore, if a chiral center were introduced, for example by modifying the methyl group or adding a chiral substituent, it would be critical to separate and test each enantiomer individually to determine its specific contribution to target affinity and selectivity. patsnap.comnih.gov

The naphthalene portion of the molecule is a critical pharmacophoric element. Modifications to this moiety can drastically alter biological activity.

Point of Attachment: The connection at the 1-position of the naphthalene ring is specific. Changing this to the 2-position would alter the angle and distance between the benzamide and naphthalene rings, likely impacting how the molecule fits into its biological target.

Ring Substitution: As previously mentioned, adding substituents to the naphthalene ring can fine-tune the molecule's properties. For example, adding hydroxyl or methoxy groups could introduce new hydrogen bonding opportunities with a target receptor, potentially increasing affinity.

Bioisosteric Replacement: Replacing the naphthalene ring with other bicyclic or large aromatic systems (e.g., quinoline, indole, or even a substituted biphenyl system) is a common strategy in medicinal chemistry to explore the necessity of the naphthalene core and to modulate properties like solubility, metabolism, and target affinity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR are computational techniques used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.gov

For classes of compounds like benzamides, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently developed. tandfonline.comnih.govtandfonline.com These models are built by:

Aligning a set of structurally related molecules with known biological activities.

Calculating steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around each molecule. nih.govnih.gov

Using statistical methods, like partial least squares (PLS), to generate a mathematical equation that correlates the variations in these fields with the variations in biological activity. nih.gov

The resulting models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.govresearchgate.net For a series including Benzamide, N-(1-naphthyl)-4-methyl-, a predictive QSAR model would help identify which modifications are most likely to improve its desired biological effect.

QSAR models rely on molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, molecular shape indices). researchgate.net They relate to the size and shape of the molecule.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu These are critical for understanding how the molecule will interact with electron-rich or electron-poor regions of a biological target.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. In 3D-QSAR methods like CoMFA, steric fields are calculated to map out regions where bulky groups increase or decrease activity. tandfonline.com

The table below summarizes key molecular descriptors and their relevance in QSAR studies of aromatic amides.

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Topological | Wiener Index, Kappa Shape Indices | Describes molecular size, branching, and overall shape, which influences binding site fit. researchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions, hydrogen bonding, and reactivity with the target. ucsb.edu |

| Steric | Molar Refractivity, Sterimol Parameters | Quantifies the bulk and spatial arrangement of substituents, affecting receptor binding. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the molecule's lipophilicity, which impacts cell membrane permeability and hydrophobic interactions with the target. researchgate.net |

By establishing a robust correlation between these descriptors and biological activity, QSAR models provide invaluable guidance for the rational design of novel and more effective therapeutic agents based on the N-(1-naphthyl)-4-methylbenzamide scaffold.

Future Directions and Research Perspectives

Exploration of Novel Biological Targets for Benzamide (B126), N-(1-naphthyl)-4-methyl- Analogs

While the current understanding of the biological activity of "Benzamide, N-(1-naphthyl)-4-methyl-" may be limited, the broader classes of benzamide and naphthalene-containing compounds have been shown to interact with a diverse range of biological targets. Future research should therefore focus on screening analogs of "Benzamide, N-(1-naphthyl)-4-methyl-" against a panel of novel and underexplored biological targets.

A systematic approach to identifying new targets could involve:

Target-Based Screening: Analogs could be tested against known enzyme families that are therapeutically relevant, such as kinases, proteases, and phosphatases, which are often implicated in cancer and inflammatory diseases. For instance, given that some naphthyl amide derivatives have been investigated as monoacylglycerol lipase (MAGL) inhibitors, exploring other hydrolases could be a fruitful avenue scilit.comalgonquincollege.com.

Phenotypic Screening: Cell-based assays that measure a specific cellular phenotype, such as apoptosis, cell cycle arrest, or inhibition of cell migration, can uncover novel mechanisms of action without a preconceived target. This approach allows for the discovery of compounds that act on previously unvalidated targets.

In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can be used to predict potential binding partners for "Benzamide, N-(1-naphthyl)-4-methyl-" analogs based on their three-dimensional structure. This can help prioritize experimental screening efforts.

Potential therapeutic areas for the exploration of novel targets for these analogs include oncology, neurodegenerative diseases, and infectious diseases, where new mechanisms of action are urgently needed.

Rational Design and Optimization of Enhanced Benzamide, N-(1-naphthyl)-4-methyl- Derivatives

The rational design of new "Benzamide, N-(1-naphthyl)-4-methyl-" derivatives will be crucial for improving their potency, selectivity, and pharmacokinetic properties. A systematic optimization strategy will be key to developing clinically viable drug candidates. nih.gov This process typically involves a multi-pronged approach:

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs with systematic modifications to the core structure will be essential. Key modifications could include:

Substitution on the 4-methylphenyl ring to explore the effects of electron-donating and electron-withdrawing groups on activity.

Modification of the naphthyl moiety, including positional isomers (e.g., N-(2-naphthyl)) and substitutions on the naphthalene ring system.

Alterations to the amide linker to investigate the impact of conformational rigidity and hydrogen bonding potential.

Computational Modeling: Molecular modeling techniques can provide valuable insights into the binding modes of these derivatives with their biological targets. nih.gov Docking studies can predict the binding affinity and orientation of new analogs, helping to prioritize synthetic efforts. nih.gov

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is critical. Derivatives will be optimized to enhance oral bioavailability and metabolic stability, as has been a focus for other novel benzamide derivatives. nih.gov

A successful rational design campaign will likely involve an iterative cycle of design, synthesis, and biological testing to progressively refine the properties of the lead compounds.

Development of Advanced High-Throughput Screening and Evaluation Platforms

To efficiently evaluate the large number of analogs that will be generated through rational design, the development and implementation of advanced high-throughput screening (HTS) platforms will be essential. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of "hit" compounds with desired biological activity. mdpi.comcolumbiabiosciences.com

Key components of an effective HTS platform for "Benzamide, N-(1-naphthyl)-4-methyl-" derivatives would include:

Assay Development: Robust and miniaturized assays are the cornerstone of HTS. These can be biochemical assays that measure the activity of a specific enzyme or cell-based assays that assess a particular cellular response. washu.edu The choice of assay will depend on the biological target being investigated.

Automation and Robotics: The use of automated liquid handling systems and robotic plate handlers is necessary to manage the large scale of HTS campaigns. washu.eduunchainedlabs.com This ensures reproducibility and minimizes the potential for human error.

Data Analysis and Management: HTS generates vast amounts of data that require sophisticated software for analysis and interpretation. washu.edu This includes identifying active compounds, determining their potency and selectivity, and flagging potential false positives.

Furthermore, high-content screening (HCS), an imaging-based approach, could be employed to gain more detailed information about the effects of the compounds on cellular morphology and function. washu.edu The integration of these advanced screening platforms will be instrumental in accelerating the translation of basic research on "Benzamide, N-(1-naphthyl)-4-methyl-" derivatives into tangible therapeutic opportunities.

Q & A

Basic: What are the key spectroscopic and chromatographic methods to characterize the purity and structure of Benzamide, N-(1-naphthyl)-4-methyl-?

Methodological Answer:

To ensure structural integrity and purity, employ a combination of:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Monitor UV absorbance at 254 nm to quantify impurities (<0.5% area threshold) .

- Nuclear Magnetic Resonance (NMR): Acquire - and -NMR spectra in deuterated dimethyl sulfoxide (DMSO-d6). Key signals include aromatic protons (δ 7.2–8.5 ppm) and the methyl group (δ 2.3 ppm) adjacent to the amide moiety .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should yield a molecular ion peak at m/z 306.1 (M+H) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.